POE (16) hydrogenated castor oil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

POE (16) hydrogenated castor oil and similar derivatives are synthesized by reacting hydrogenated castor oil with ethylene oxide, using catalysts like boron trifluoride ether complex. The process aims to achieve a product with specific characteristics such as low viscosity, high hydroxyl value, and suitable saponification value. The synthesis process involves optimizing factors like catalyst concentration, reaction temperature, and reaction time to produce a product with desired properties. For example, POE(40) hydrogenated castor oil ether synthesis has demonstrated that light yellow, transparent liquids with specific hydroxyl and saponification values can be achieved under optimized conditions (X. Jie, 2010).

Molecular Structure Analysis

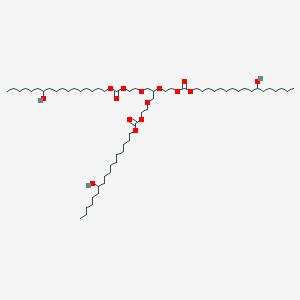

The molecular structure of this compound consists of hydrogenated ricinoleic acid, the main fatty acid in castor oil, which is ethoxylated to introduce polyoxyethylene chains. This modification enhances its solubility in water and other solvents, making it a versatile ingredient in various formulations. The presence of hydroxyl groups in the molecule is crucial for its reactivity and application in the production of polymers and other chemical compounds.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including catalytic transfer hydrogenation, which is essential for its synthesis. This process involves reducing carbon-carbon double bonds in ricinoleic acid to produce hydrogenated castor oil, characterized by 1H NMR and IR spectroscopy, and melting point analysis. Catalytic transfer hydrogenation highlights the chemical reactivity of castor oil derivatives and their potential for modification and application in different chemical industries (H. Alwaseem, C. J. Donahue, Simona Marincean, 2014).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as viscosity, melting point, and specific gravity, are critical for their applications. For instance, esters prepared from hydrogenated castor oil show very low melting points and do not crystallize even at low temperatures, indicating their potential as non-freezing liquids in various applications. These properties are influenced by the fatty acid composition of the castor oil and the degree of hydrogenation and ethoxylation (M. G. Kulkarni, S. B. Sawant, 2003).

Applications De Recherche Scientifique

Synthesis and Characterization

- POE hydrogenated castor oil ethers, such as POE(40), have been synthesized from hydrogenated castor oil and ethylene oxide, with specific catalysts facilitating the reaction. The synthesized products exhibit properties like very light yellow color, transparency at room temperature, and specific hydroxyl and saponification values, making them suitable for various applications (X. Jie, 2010).

Applications in Vaccine Development

- Research into water-in-oil-in-water (W/O/W) emulsion vaccines for Haemophilus paragallinarum in chickens demonstrated that the use of POE hydrogenated castor oil as part of the vaccine formulation influenced antigen release rates and antibody response, highlighting its potential in vaccine efficacy (S. Fukanoki et al., 2000).

Mécanisme D'action

Target of Action

POE (16) Hydrogenated Castor Oil, also known as PEG-40 Hydrogenated Castor Oil, is a non-ionic surfactant . It is primarily used as an emulsifier and co-emulsifier in various applications . Its primary targets are the lipid components of cell membranes, where it acts to increase solubility and improve dispersion .

Mode of Action

This compound interacts with its targets by reducing the surface tension between two immiscible phases, such as oil and water . This allows for the formation of stable mixtures or emulsions, enhancing the solubility and dispersion of oil-soluble substances in aqueous environments .

Biochemical Pathways

It is known that polyether compounds like this are highly susceptible to degradation by molecular oxygen, due to the labile nature of protons at α-carbon atoms of the ether bond . This suggests that it may influence oxidative pathways in the body.

Pharmacokinetics

A study on hydrogenated castor oil, a related compound, showed distinct pharmacokinetic characteristics . The deposition of hydroxystearic acid (HSA) and its metabolites was detected in abdominal fat and other body lipids . The composition of HCO-derived hydroxy fatty acids in rat lipids differed over time

Result of Action

The primary result of this compound’s action is the formation of stable emulsions, which can enhance the solubility and dispersion of oil-soluble substances in aqueous environments . This can improve the delivery and absorption of various compounds, particularly in pharmaceutical and cosmetic applications .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its emulsifying properties can be affected by the pH and temperature of the environment . Additionally, its susceptibility to oxidative degradation suggests that exposure to oxygen and light could potentially influence its stability and action .

Safety and Hazards

Orientations Futures

The main ingredient of the chemicals with the following CAS number: 61788-85-0 is POE (16) Hydrogenated Castor Oil. Products created in response to dynamic market growth . The use of crude and refined glycerol as hydrogen donors in the production of hydrogenated castor oil is a significant development .

Propriétés

IUPAC Name |

2-[1,3-bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H122O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h57-60,64-66H,4-56H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBFFGDAUVBFHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)OCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H122O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1119.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.